molecular formula C35H58N4O3S B566295 Arachidonic Acid-biotin CAS No. 1217901-28-4

Arachidonic Acid-biotin

Cat. No.: B566295
CAS No.: 1217901-28-4
M. Wt: 614.9 g/mol
InChI Key: RPYSWRMECJXHSJ-QYXQEGSISA-N
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Description

  • Mechanism of Action

    Target of Action

    Arachidonic Acid-Biotin is designed to interact with protein binding partners such as Fatty Acid Binding Proteins (FABPs) . These proteins play a crucial role in the transport and metabolism of fatty acids within cells .

    Mode of Action

    This compound allows for the detection of Arachidonic Acid in complexes with its protein binding partners . The receptor-stimulated release, metabolism, and re-uptake of free arachidonate are all important aspects of cell signaling and inflammation .

    Biochemical Pathways

    Arachidonic Acid (ARA) is a key component of cell membrane phospholipids. It is released from cell membranes by the action of phospholipase A2 during inflammation . ARA is then metabolized through three main enzymatic pathways: the cyclooxygenase (COX) pathway , the lipoxygenase (LOX) pathway , and the cytochrome P450 pathway . These pathways generate numerous bioactive metabolites that are critical for the immune system, including inflammation response to pathogens, resolution of inflammation, wound healing, and mood and energy balance .

    Pharmacokinetics

    It is known that the metabolism of arachidonic acid involves various enzymes leading to the oxidation of the cell membrane ara . This results in the generation of numerous pro-inflammatory and anti-inflammatory resolving mediators .

    Result of Action

    The metabolism of Arachidonic Acid results in the generation of numerous bioactive metabolites. These metabolites play critical roles in the immune system, including inflammation response to pathogens, resolution of inflammation, wound healing, and mood and energy balance .

    Action Environment

    The action of this compound can be influenced by various environmental factors. For instance, the lipid composition of the diet and its administration duration can noticeably modify the pathophysiological effects of ARA on the gut-brain axis . Additionally, environmental conditions can have significant impacts on the physiological characteristics of microorganisms, which may directly affect intracellular lipids and ARA synthesis .

    Biochemical Analysis

    Biochemical Properties

    Arachidonic Acid-biotin plays a significant role in biochemical reactions. It is designed to allow Arachidonic Acid to be detected in complexes with protein binding partners such as fatty acid binding proteins . The nature of these interactions involves the binding of this compound to these proteins, enabling the detection and analysis of Arachidonic Acid’s role in various biochemical processes .

    Cellular Effects

    This compound influences cell function by participating in cell signaling and inflammation processes . Its role in these processes can impact gene expression and cellular metabolism, altering the function and behavior of cells .

    Molecular Mechanism

    At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can influence enzyme activity, potentially leading to changes in gene expression . The exact mechanism of action of this compound is complex and involves multiple interconnected pathways .

    Temporal Effects in Laboratory Settings

    The effects of this compound can change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function is crucial for understanding its role in biochemical reactions .

    Dosage Effects in Animal Models

    The effects of this compound can vary with different dosages in animal models. Understanding these dosage effects, including any threshold effects and potential toxic or adverse effects at high doses, is important for its safe and effective use .

    Metabolic Pathways

    This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

    Transport and Distribution

    This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation .

    Subcellular Localization

    The subcellular localization of this compound can affect its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

    Preparation Methods

      Synthetic Routes: Arachidonic Acid-biotin can be synthesized by conjugating arachidonic acid with biotin.

      Reaction Conditions: Specific synthetic conditions may vary, but the general approach involves coupling the two molecules.

      Industrial Production: Information on large-scale industrial production methods is limited.

  • Chemical Reactions Analysis

      Reactions Undergone: Arachidonic Acid-biotin can participate in various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These reactions often involve enzymes, co-factors, and specific reaction conditions.

      Major Products: The products formed depend on the specific reaction type and conditions.

  • Scientific Research Applications

      Chemistry: Arachidonic Acid-biotin serves as an affinity probe for arachidonic acid binding proteins (such as fatty acid binding proteins).

      Biology: It aids in elucidating the signaling and transport of free arachidonic acid within cells.

      Medicine: Its role in inflammation and cell signaling makes it relevant for drug development.

  • Comparison with Similar Compounds

      Uniqueness: Arachidonic Acid-biotin’s uniqueness lies in its combination of AA and biotin.

      Similar Compounds: While information on similar compounds is scarce, other fatty acid conjugates and lipid derivatives exist.

    Properties

    IUPAC Name

    (5Z,8Z,11Z,14Z)-N-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]icosa-5,8,11,14-tetraenamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C35H58N4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25-32(40)36-27-22-18-23-28-37-33(41)26-21-20-24-31-34-30(29-43-31)38-35(42)39-34/h6-7,9-10,12-13,15-16,30-31,34H,2-5,8,11,14,17-29H2,1H3,(H,36,40)(H,37,41)(H2,38,39,42)/b7-6-,10-9-,13-12-,16-15-/t30-,31-,34-/m0/s1
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RPYSWRMECJXHSJ-QYXQEGSISA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C35H58N4O3S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID901347575
    Record name Arachidonic acid-biotin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID901347575
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    614.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1217901-28-4
    Record name Arachidonic acid-biotin
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID901347575
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    Arachidonic Acid-biotin
    Reactant of Route 2
    Reactant of Route 2
    Arachidonic Acid-biotin
    Reactant of Route 3
    Reactant of Route 3
    Arachidonic Acid-biotin
    Reactant of Route 4
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    Arachidonic Acid-biotin
    Reactant of Route 5
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    Arachidonic Acid-biotin
    Reactant of Route 6
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    Arachidonic Acid-biotin
    Customer
    Q & A

    Q1: The research mentions arachidonic acid and biotin metabolism as being affected by gold nanoparticles. Could a potential link exist between arachidonic acid and biotin in the context of gold nanoparticle exposure?

    A: While the study itself doesn't directly investigate a specific "arachidonic acid-biotin" compound or interaction, it highlights how both metabolic pathways are independently perturbed by gold nanoparticle exposure. []

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